{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine
Description
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine is a chemical compound with the molecular formula C9H19N3O2S and a molecular weight of 233.33 g/mol It is characterized by the presence of a piperazine ring substituted with a cyclopropylsulfonyl group and an ethylamine chain
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c10-3-4-11-5-7-12(8-6-11)15(13,14)9-1-2-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYZSKDKPJSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine typically involves the reaction of piperazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the cyclopropylsulfonyl-piperazine intermediate. This intermediate is then reacted with ethylenediamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine include:
{2-[4-(Methylsulfonyl)piperazin-1-yl]ethyl}amine: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.
{2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl}amine: Similar structure but with a phenylsulfonyl group instead of a cyclopropylsulfonyl group.
Uniqueness
The uniqueness of this compound lies in its cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Biological Activity
{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of piperazine with cyclopropylsulfonyl chloride, followed by reaction with ethylenediamine. This process employs nucleophilic substitution, resulting in the formation of the desired compound. The compound can also undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.
The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors and enzymes. It modulates cellular signaling pathways, influencing processes such as neurotransmission and ion channel activity. For instance, it has been investigated for its inhibitory effects on T-type calcium channels, which are crucial in regulating neuronal excitability and muscle contraction .
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in various areas:
- Neurological Disorders : Its interaction with calcium channels suggests possible applications in treating conditions like epilepsy and hypertension.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology .
- Cardiovascular Health : The compound has shown promise in lowering blood pressure without inducing reflex tachycardia, presenting a significant advantage over traditional calcium channel blockers .
Case Studies
A notable study evaluated the pharmacological effects of similar piperazine derivatives in hypertensive rat models. These studies demonstrated that compounds with structural similarities to this compound effectively reduced blood pressure while minimizing adverse cardiovascular responses .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Variation | Notable Activity |
|---|---|---|
| {2-[4-(Methylsulfonyl)piperazin-1-yl]ethyl}amine | Methylsulfonyl group | Moderate receptor binding |
| {2-[4-(Phenylsulfonyl)piperazin-1-yl]ethyl}amine | Phenylsulfonyl group | Antitumor properties |
| This compound | Cyclopropylsulfonyl group | Enhanced selectivity and potency |
The cyclopropylsulfonyl group imparts distinct steric and electronic properties that enhance the compound's reactivity and binding affinity compared to its derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
